5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine
Description
5-(1-Methyl-1H-imidazol-5-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a 1-methylimidazole moiety at the 5-position and an amine group at the 2-position. Its structure combines aromatic nitrogen-containing rings, which are common in bioactive molecules.
Properties
CAS No. |
1177269-08-7 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-5-8(13)7-2-3-9(10)12-4-7/h2-6H,1H3,(H2,10,12) |
InChI Key |
VRLDNDUQXQYPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, pyridin-2-amine (1 equiv) and 1-methyl-1H-imidazole-5-carbaldehyde (1 equiv) are dissolved in methanol with p-toluenesulfonic acid (TosOH, 0.2 equiv) as a catalyst. The mixture is heated to 70°C for 12 hours under nitrogen, facilitating imine formation followed by cyclization. The use of TosOH enhances protonation of the aldehyde, accelerating nucleophilic attack by the pyridin-2-amine’s amine group.
Key variables influencing yield include:
-
Solvent polarity : Methanol optimizes solubility of polar intermediates.
-
Catalyst loading : Excess TosOH (>0.2 equiv) risks side reactions, such as over-protonation of the imidazole nitrogen.
-
Temperature : Sub-70°C conditions result in incomplete conversion, while higher temperatures promote decomposition.
Post-reaction workup involves dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography. Reported yields for analogous structures reach 95%, though the target compound’s steric profile may reduce efficiency.
Redox-Active Ester-Mediated Coupling
An alternative route employs redox-active esters (RAEs) to couple preformed imidazole and pyridine fragments. This method, derived from branched amine synthesis protocols, avoids direct condensation challenges.
Synthesis of Redox-Active Imidazole Intermediate
1-Methyl-1H-imidazole-5-carboxylic acid is converted to its RAE using N-hydroxyphthalimide (NHPI, 2 equiv) and dimethylaminopyridine (DMAP, 20 mol%) in dichloromethane. The RAE’s enhanced electrophilicity facilitates coupling with pyridin-2-amine under mild conditions.
Coupling and Isolation
The RAE (1 equiv) reacts with pyridin-2-amine (1.2 equiv) in dichloromethane at room temperature for 6 hours. After quenching with aqueous sodium bicarbonate, the product is extracted into ethyl acetate and purified via flash chromatography. This method offers superior regiocontrol but requires additional steps for RAE preparation.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 2 of the pyridine ring participates in nucleophilic substitutions, while the methyl-imidazole moiety influences electronic effects.
Mechanistic Insight :
The electron-donating amino group activates the pyridine ring toward electrophilic substitutions, while the methyl-imidazole group stabilizes intermediates through π-π stacking interactions.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Imidazo[1,2-a]pyridine Formation
Reacted with α-haloketones or aldehydes under acidic conditions:
pythonExample: 5-(1-Methyl-1H-imidazol-5-yl)pyridin-2-amine + 2-bromoacetophenone → Imidazo[1,2-a]pyridine derivative (85% yield)
Conditions : CuI (10 mol%), DMF, 120°C, 12h .
Acylation/Amidation
The primary amine undergoes selective acylation:
Key Reactions :
-
Acetylation :
Acetic anhydride, Et3N, CH2Cl2 → N-acetyl derivative (95% yield) -
Sulfonylation :
Tosyl chloride, pyridine → N-tosylamide (88% yield)
Steric Effects :
The methyl group on the imidazole restricts reactivity at N1, favoring functionalization at the pyridine amine .
Metal Complexation
The compound acts as a polydentate ligand:
| Metal | Coordination Mode | Application | Ref. |
|---|---|---|---|
| Cu(II) | N(pyridine), N(imidazole) | Catalytic oxidation | |
| Pd(II) | κ²-(N,N) | Cross-coupling precatalyst | |
| Ru(III) | N(amine), N(imidazole) | Anticancer agents |
Stability : Complexes with Pd(II) show remarkable thermal stability (decomp. >250°C) .
Photochemical Reactions
Under UV irradiation (λ = 254 nm):
| Condition | Product | Quantum Yield |
|---|---|---|
| O2-saturated MeOH | N-Oxide derivative | Φ = 0.32 |
| Ar atmosphere | C5-C6 cyclized product | Φ = 0.18 |
Mechanism : Singlet oxygen mediates oxidation at the imidazole C4 position .
Biological alkylation
Demonstrated methylation of biomolecules:
| Target | Condition | Effect |
|---|---|---|
| DNA | pH 7.4, 37°C | Guanine adducts formed (LC-MS/MS confirmation) |
| Glutathione | PBS buffer | Thioether conjugates (63% yield) |
Toxicity Profile :
Comparative Reactivity
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyridine C2-NH2 | High | Acylation, Suzuki coupling |
| Imidazole C2 | Moderate | Halogenation, C-H activation |
| Pyridine C6 | Low | Directed ortho-metalation |
Electronic Analysis (DFT calculations):
Industrial-Scale Modifications
Optimized protocols for kilogram-scale synthesis:
| Process | Metric | Improvement |
|---|---|---|
| Continuous flow amination | Space-time yield | 3.2× batch process |
| Microwave-assisted coupling | Energy use | Reduced 58% |
| Enzymatic resolution | ee | >99% (Candida antarctica lipase) |
Cost Analysis :
This compound's versatile reactivity profile enables applications in medicinal chemistry (63% of reported derivatives show kinase inhibition) , materials science (metal-organic frameworks), and asymmetric catalysis. Recent patents highlight its use in BTK inhibitors (WO202318456) and photoactive dyes (EP4155319).
Scientific Research Applications
Synthesis of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine
The synthesis of this compound typically involves the reaction of 1-methylimidazole with pyridin-2-amine under controlled conditions. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Key Synthesis Steps:
- Reactants: 1-Methylimidazole and pyridin-2-amine.
- Conditions: Varying temperatures (e.g., room temperature to reflux) and solvents (e.g., ethanol, dimethylformamide).
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds demonstrate significant antimicrobial properties. In a study evaluating various imidazole derivatives, including this compound, it was found to possess notable activity against several bacterial strains.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 22 (E. coli) |
| Reference Drug (Streptomycin) | 33 (E. coli) |
The compound showed a promising zone of inhibition against Escherichia coli, indicating its potential as an antimicrobial agent .
Antitubercular Activity
In another study focusing on anti-tubercular properties, compounds similar to this compound were evaluated against Mycobacterium tuberculosis. The results highlighted that certain substitutions in the imidazole ring could enhance antitubercular activity.
| Compound | Inhibition % |
|---|---|
| This compound | 50% |
| Reference Drug (Rifampicin) | >98% |
This suggests that while it may not be as potent as established treatments, it could serve as a lead compound for further modifications .
Potential Therapeutic Uses
Given its biological profile, this compound has potential applications in several therapeutic areas:
Cancer Therapy
Imidazole derivatives have been explored for their role in cancer therapy due to their ability to interact with various biological targets involved in tumor growth and proliferation. The structural attributes of this compound may allow it to act on specific pathways associated with cancer cell survival.
Neurological Disorders
Research into imidazole compounds has also indicated potential neuroprotective effects. The ability of this compound to penetrate the blood-brain barrier could make it a candidate for treating neurological disorders.
Case Studies
Several studies have documented the efficacy of imidazole-based compounds in clinical and preclinical settings:
Case Study: Antimicrobial Efficacy
A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. Among the tested compounds, those containing the imidazole-pyridine structure exhibited superior antibacterial activity compared to traditional antibiotics .
Case Study: Antitubercular Screening
Pandey et al. assessed a series of imidazole derivatives for their activity against Mycobacterium tuberculosis. Their findings suggested that modifications to the imidazole ring could enhance efficacy, positioning compounds like 5-(1-methyl-1H-imidazol-5-y)pyridin-2-amines as promising candidates for further development .
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties:
Key Observations :
- Substituent Effects : The sulfonamide group in the oxazole derivative () may enhance solubility and target binding in cancer-related proteins, whereas the morpholine-piperidine group in ’s compound likely improves membrane permeability .
- Metabolic Stability : The 1-methylimidazole group in the target compound reduces metabolic degradation compared to unmethylated analogs (e.g., [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine in ) .
- Complexity vs.
Physicochemical Properties
While exact data for the target compound are unavailable, comparisons can be inferred:
- Solubility : Sulfonamide-containing analogs () are likely more water-soluble due to polar groups, whereas the target compound’s amine and methylimidazole may confer moderate solubility .
- Molecular Weight : The target compound (~174 g/mol) is smaller than I-BET469 (426.51 g/mol), suggesting better compliance with Lipinski’s rules for drug-likeness .
Biological Activity
5-(1-Methyl-1H-imidazol-5-yl)pyridin-2-amine, also known as S572-0295, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C10H12N4
- Molecular Weight: 188.23 g/mol
- IUPAC Name: this compound
- CAS Number: 1864059-62-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. It has been shown to inhibit specific kinases involved in cancer progression and inflammation. The compound exhibits a dual mechanism by acting on both the ATP-binding site and allosteric sites of these enzymes.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound:
- In vitro Studies: Research demonstrated that this compound has potent inhibitory effects on several cancer cell lines, including breast (MCF7) and lung (A549) cancers. The compound exhibited IC50 values ranging from 0.5 to 3 µM, indicating strong antiproliferative effects .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.8 |
| A549 | 1.2 |
| HCT116 | 2.0 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria: In vitro tests showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 16 µg/mL and 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Cancer Treatment
A study published in Cancer Research evaluated the efficacy of the compound in vivo using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. The results indicated that it could serve as an effective treatment option for infections caused by resistant bacterial strains, particularly those that are difficult to treat with conventional antibiotics .
Q & A
Q. Key Steps :
- Nitro Intermediate Preparation : Coupling of substituted imidazoles with nitro-substituted pyridines.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl).
- Purification : Column chromatography followed by LCMS (ESI) for mass confirmation .
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?
¹H NMR (600 MHz, DMSO-d₆ or CDCl₃) is critical for verifying regiochemistry and substituent positions. For instance:
- Aromatic protons : Peaks between δ 6.4–8.0 ppm confirm pyridine and imidazole ring integration.
- Methyl groups : Singlets near δ 3.0–3.5 ppm for N-methylimidazole.
- Amine protons : Broad signals at δ 5.5–6.5 ppm (exchangeable, solvent-dependent) .
Example : In 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, δ 1.06 ppm (d, J = 6.44 Hz) corresponds to isopropyl methyl groups, while δ 7.76 ppm (d, J = 2.93 Hz) confirms pyridyl proton coupling .
Advanced: How can researchers resolve discrepancies between LCMS and NMR data during characterization?
Discrepancies often arise from residual solvents, tautomerism, or dynamic proton exchange.
- LCMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261) and rule out adducts .
- NMR Solvent Artifacts : Check for DMSO-d₆/water interactions or incomplete deuterium exchange.
- Dynamic Effects : Variable temperature (VT) NMR can resolve broad amine signals caused by exchange broadening .
Case Study : Inconsistent integration ratios in 5-(4-morpholino-1-piperidyl)pyridin-2-amine were resolved by repeating NMR under anhydrous conditions, eliminating water-induced shifts .
Advanced: What QSAR strategies are effective for optimizing bioactivity in pyridin-2-amine derivatives?
Quantitative Structure-Activity Relationship (QSAR) models prioritize lipophilicity (Log P), steric bulk, and electronic parameters. For example:
- MOE Software : Used to derive equations correlating substituent effects (e.g., imidazole N-methylation) with antibacterial activity.
- Key Descriptors :
- Log P : Optimal range (2.5–3.5) enhances membrane permeability.
- Molar Refractivity (SMR) : Correlates with steric effects on target binding .
Application : In 5-substituted pyridin-2-amine imines, QSAR-guided modifications improved antibacterial MIC values by 4-fold .
Advanced: How are kinase inhibition assays designed to evaluate this compound’s mechanism?
In vitro kinase assays (e.g., TrkA inhibition) involve:
- Enzyme Preparation : Recombinant kinase domains expressed in HEK293 cells.
- Substrate : Myelin basic protein (MBP) or synthetic peptides with ATP-competitive probes.
- IC₅₀ Determination : Dose-response curves (0.1–10 µM) using radiolabeled [γ-³²P]ATP or fluorescence polarization .
Case Study : KRC-108 (a pyridin-2-amine analog) showed TrkA inhibition (IC₅₀ = 12 nM) via competitive ATP binding, validated by X-ray crystallography (PDB: 4AOJ) .
Advanced: What crystallographic methods validate the 3D structure of this compound?
Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and hydrogen bonding:
- Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling.
- Validation : PLATON for symmetry checks and CCDC deposition .
Example : SHELXPRO was used to interface crystallographic data for a related imidazole-pyridine hybrid, confirming a planar imidazole ring (deviation <0.02 Å) .
Advanced: How do substituents on the imidazole ring influence biological activity?
Q. SAR Insights :
- N-Methylation : Enhances metabolic stability by reducing CYP450 oxidation.
- Electron-Withdrawing Groups (e.g., -CF₃): Improve target affinity but may reduce solubility.
- Bulkier Substituents : Increase steric hindrance, affecting binding pocket occupancy .
Data Contradiction : While 5-(trifluoromethyl) analogs showed potent kinase inhibition, their poor solubility limited in vivo efficacy, necessitating prodrug strategies .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Identifies distinct diffraction patterns for polymorphs.
- DSC/TGA : Detects thermal transitions (melting points, decomposition).
- Solid-State NMR : Resolves hydrogen-bonding networks and crystal packing .
Case Study : Two polymorphs of 5-(4-methylphenyl)pyridin-2-amine exhibited 15% variance in dissolution rates, impacting bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
